Lipophilicity Enhancement Over Des-Fluoro Analog
The target compound exhibits a computed logP of 1.15, compared to 1.01 for the non-fluorinated 2-amino-3H-indol-3-one, yielding a ΔlogP of +0.14 . This difference is attributable to the 6-fluoro substituent and is consistent with the known lipophilicity-enhancing effect of aromatic fluorine substitution [1].
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 1.15 |
| Comparator Or Baseline | 2-Amino-3H-indol-3-one (CAS 475142-96-2), logP = 1.01 |
| Quantified Difference | ΔlogP = +0.14 (approx. 14% increase relative to the des-fluoro analog) |
| Conditions | Computed logP (algorithm not specified); data sourced from Chemsrc |
Why This Matters
Higher lipophilicity can translate into improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] Huchet QA, Trapp N, Kuhn B, et al. Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery. J Med Chem. 2015;58(22):9041-9060. doi:10.1021/acs.jmedchem.5b00825. View Source
